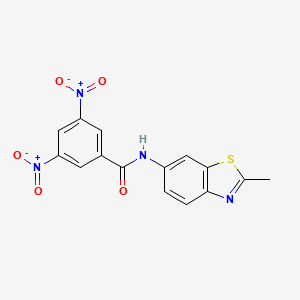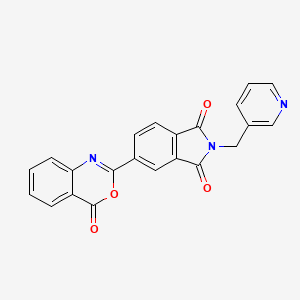![molecular formula C19H16ClNO3S2 B11687279 (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11687279.png)
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a combination of furan, thiazolidinone, and tetrahydrofuran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could be:
Formation of the furan ring: Starting with a 3-chlorophenyl derivative, a furan ring can be synthesized through cyclization reactions.
Thiazolidinone formation: The thiazolidinone ring can be formed by reacting a suitable thioamide with a haloketone.
Coupling reactions: The furan and thiazolidinone moieties can be coupled using a suitable linker, such as a methylene bridge.
Final assembly: The tetrahydrofuran ring can be introduced in the final step through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiazolidinone rings.
Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.
Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its unique structure.
Medicine
In medicine, derivatives of this compound could be explored for drug development, particularly for diseases where thiazolidinone derivatives have shown efficacy.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its structural diversity.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to cell signaling or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar compounds might include other thiazolidinone derivatives or furan-containing molecules.
Uniqueness
This compound is unique due to its combination of furan, thiazolidinone, and tetrahydrofuran rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H16ClNO3S2 |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClNO3S2/c20-13-4-1-3-12(9-13)16-7-6-14(24-16)10-17-18(22)21(19(25)26-17)11-15-5-2-8-23-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2/b17-10- |
Clave InChI |
LWYGJZUFHICPDM-YVLHZVERSA-N |
SMILES isomérico |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=S |
SMILES canónico |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11687198.png)
![2-{2-[2-(benzyloxy)benzylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B11687205.png)
![N-(5-nitro-1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B11687211.png)
![5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid](/img/structure/B11687214.png)


![4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11687228.png)



![Ethyl 5-acetyl-2-({[2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11687258.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687262.png)
methyl}phenol](/img/structure/B11687268.png)
![N'-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B11687280.png)
